![molecular formula C19H20N4O3S B2442430 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2197241-76-0](/img/structure/B2442430.png)

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

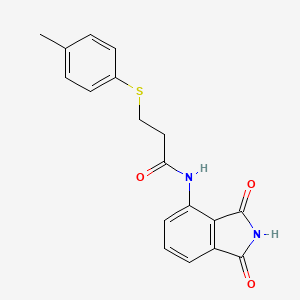

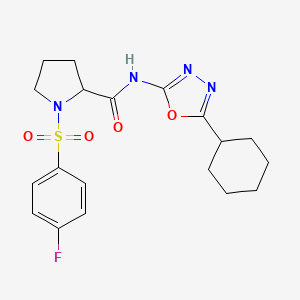

The compound contains several structural components that are common in medicinal chemistry, including a benzo[d]oxazole ring and a pyrrolidine ring . Benzo[d]oxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Pyrrolidine is a cyclic amine with a five-membered ring. These structures are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]oxazole and pyrrolidine rings, along with the thiazol-2-yloxy and pyrrolidin-1-yl functional groups. The exact 3D structure would depend on the specific stereochemistry at the various chiral centers in the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings, which could potentially undergo electrophilic aromatic substitution reactions. The amine groups could also participate in reactions such as acylation or alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heterocyclic rings could enhance its solubility in polar solvents .

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Research has explored novel synthesis routes for bicyclic compounds with fused rings, including pyrrole, oxazole, and imidazole derivatives, demonstrating the versatility of such structures in organic synthesis (Katritzky, Singh, & Bobrov, 2004). Such methodologies highlight the compound's potential as a precursor for diverse heterocyclic compounds, which are pivotal in drug development and materials science.

Antibacterial Activity

A study on the synthesis and antibacterial screening of thiazolyl pyrazole and benzoxazole derivatives, including compounds similar in structure to the given chemical, has indicated promising antibacterial properties (Landage, Thube, & Karale, 2019). These findings suggest potential applications in developing new antimicrobial agents, underlining the importance of such chemical structures in addressing antibiotic resistance.

Theoretical and Computational Studies

The structural and electronic properties of related compounds have been investigated using density functional theory (DFT), providing insight into their reactivity and interaction with biological targets (Huang et al., 2021). These studies are crucial for understanding the fundamental properties of such molecules and for designing compounds with optimized pharmacological profiles.

Anticancer Evaluation

Synthesis of compounds with similar structures has been evaluated for anticancer activity, highlighting the potential of these molecules in developing novel therapeutic agents (Gouhar & Raafat, 2015). The ability to synthesize and modify such structures opens new avenues for cancer research, where specificity and efficacy are paramount.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c24-17(22-10-7-13(12-22)25-19-20-8-11-27-19)15-5-3-9-23(15)18-21-14-4-1-2-6-16(14)26-18/h1-2,4,6,8,11,13,15H,3,5,7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMGNOUGGIRABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(C4)OC5=NC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442348.png)

![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)

![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)

![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)